Esmolol

Description

Properties

IUPAC Name |

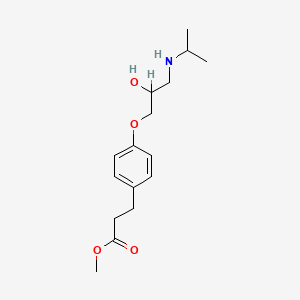

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNDDEOPVVGCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81161-17-3 (Hydrochloride) | |

| Record name | Esmolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022995 | |

| Record name | Esmolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Esmolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble as hydrochloride salt, 1.44e-01 g/L | |

| Record name | Esmolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esmolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81147-92-4, 103598-03-4 | |

| Record name | Esmolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81147-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esmolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esmolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esmolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDY902UXSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Esmolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Esmolol mechanism of action on cardiac myocytes.

An In-depth Technical Guide on the Core Mechanism of Action of Esmolol on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist used clinically to control ventricular rate in various tachyarrhythmias and to manage perioperative hypertension and tachycardia.[1][2] Its primary mechanism of action at therapeutic concentrations involves competitive antagonism of beta-1 adrenergic receptors on cardiac myocytes, thereby inhibiting the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.[1] This results in negative chronotropic, inotropic, and dromotropic effects. However, at higher, millimolar concentrations, often used in the context of cardioplegia, this compound exhibits direct inhibitory effects on key cardiac ion channels, a mechanism that is independent of its beta-blocking properties.[3][4] This guide provides a detailed exploration of these dual mechanisms, summarizes key quantitative data from experimental studies, outlines the methodologies used in this research, and visualizes the involved pathways and workflows.

Primary Mechanism: Beta-1 Adrenergic Receptor Blockade

Under physiological stress or stimulation, the sympathetic nervous system releases catecholamines which bind to beta-1 adrenergic receptors on the surface of cardiac myocytes. This initiates a signaling cascade that increases heart rate, contractility, and conduction velocity.[1] this compound exerts its primary therapeutic effect by competitively blocking these receptors.[2]

The Beta-1 Adrenergic Signaling Pathway

The binding of an agonist (e.g., norepinephrine) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change that activates the associated heterotrimeric Gs protein. The activated Gs-alpha subunit then stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP).[5]

cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:

-

L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their opening probability, leading to a greater influx of Ca2+ into the myocyte during the plateau phase of the action potential. This is a major contributor to the positive inotropic (increased contractility) effect of beta-adrenergic stimulation.

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a). PKA phosphorylation of PLN relieves this inhibition, accelerating Ca2+ reuptake into the sarcoplasmic reticulum (SR) during diastole. This enhances relaxation (lusitropy) and increases the SR Ca2+ load for subsequent contractions.

-

Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to Ca2+, which facilitates the dissociation of Ca2+ from Troponin C and contributes to faster relaxation.

This compound, by blocking the initial receptor activation step, prevents this entire cascade. This leads to a decrease in intracellular cAMP and PKA activity, resulting in reduced Ca2+ influx, slower heart rate, and decreased contractility.[1][2]

Signaling Pathway Diagram

Caption: this compound's blockade of the beta-1 adrenergic receptor signaling cascade.

Direct Effects on Ion Channels (Beyond Beta-Blockade)

At millimolar concentrations, which are significantly higher than those used for heart rate control, this compound induces diastolic arrest, an effect utilized in cardioplegia during cardiac surgery.[3] This action is not shared by all beta-blockers (e.g., atenolol) and is attributed to direct inhibition of cardiac ion channels.[4]

-

Inhibition of L-type Ca2+ Current (I_Ca,L): Studies have shown that this compound directly inhibits L-type Ca2+ channels, significantly reducing the influx of calcium into the myocyte.[3][6] This is the primary mechanism behind the profound negative inotropic effect seen at these high concentrations, leading to a decrease in myocyte contraction.[4][6]

-

Inhibition of Fast Na+ Current (I_Na): this compound also blocks the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][7][8] This action becomes more pronounced at higher concentrations and is likely responsible for the suppression of action potential conduction observed in the intact heart.[3] The inhibition is concentration-dependent, voltage-dependent, and frequency-dependent, with this compound showing a preferential interaction with the inactivated state of the sodium channel.[7][8]

-

Inhibition of Inward Rectifier K+ Current (I_K1): Some evidence suggests that this compound can also inhibit the I_K1 current, which may contribute to alterations in the action potential duration.[9]

Direct Ion Channel Interaction Diagram

Caption: Direct inhibitory effects of high-concentration this compound on myocyte ion channels.

Quantitative Data Summary

Experimental studies using isolated rat and guinea pig ventricular myocytes have quantified the direct inhibitory effects of this compound.

| Parameter | Species | Value | Effect | Reference |

| IC50 for I_Ca,L Inhibition | Rat | 0.45 ± 0.05 mmol/L | Inhibition of L-type Ca2+ current | [3][4] |

| IC50 for I_Na Inhibition | Rat | 0.17 ± 0.025 mmol/L | Inhibition of fast Na+ current | [3][4] |

| IC50 for I_Na Inhibition | Rat | 74.2 ± 0.60 µmol/L | Concentration-dependent inhibition of Na+ current | [7][8] |

| Sarcomere Shortening | Rat | 72% decrease with 0.3 mmol/L this compound | Reduced myocyte contraction | [3][6] |

| Calcium Transient (Ca_tr) | Rat | 47% decrease with 0.3 mmol/L this compound | Reduced intracellular Ca2+ release | [6] |

| Action Potential Duration (APD) | Guinea Pig | Concentration-dependent shortening | Altered repolarization | [9] |

Note: The discrepancy in IC50 values for I_Na inhibition may be due to different experimental conditions, such as the holding potential used in the voltage-clamp experiments.[3][7]

Experimental Protocols

The data summarized above were generated using established electrophysiological and cell imaging techniques.

Isolation of Adult Ventricular Myocytes

-

Heart Excision: The heart is rapidly excised from a heparinized and anaesthetized animal (e.g., Wistar rat) and immediately cannulated via the aorta.

-

Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused with a Ca2+-free Tyrode's solution to stop contraction and wash out blood.

-

Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and protease, to break down the extracellular matrix holding the cells together.

-

Cell Dissociation and Collection: Once the heart becomes flaccid, the ventricular tissue is minced and gently agitated to release individual myocytes. The cells are then filtered and washed in solutions with gradually increasing Ca2+ concentrations to restore calcium tolerance.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through specific channels in the cell membrane.

-

Cell Plating: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.

-

Pipette Positioning: A glass micropipette with a tip diameter of ~1 µm, filled with a specific intracellular solution, is precisely positioned against the cell membrane using a micromanipulator.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A further pulse of suction ruptures the patch of membrane under the pipette, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage (holding potential). Command potentials are then applied in predefined steps or ramps to elicit and measure specific ion currents (e.g., I_Na, I_Ca,L). The composition of the intracellular (pipette) and extracellular (bath) solutions can be manipulated to isolate the current of interest.

Experimental Workflow Diagram

Caption: A typical experimental workflow for whole-cell patch-clamp studies on isolated myocytes.

Conclusion

The mechanism of action of this compound on cardiac myocytes is twofold and concentration-dependent. At therapeutic doses, it functions as a classic cardioselective beta-1 adrenergic antagonist, attenuating the effects of sympathetic stimulation by blocking the cAMP-PKA signaling pathway. At the much higher concentrations used for cardioplegia, its dominant effect is a direct, beta-receptor-independent inhibition of L-type calcium and fast sodium channels. This dual action underscores its versatility, providing precise heart rate and blood pressure control at lower doses and inducing safe, reversible diastolic arrest at higher doses. A thorough understanding of these distinct mechanisms is critical for the effective clinical application of this compound and for the development of future cardiovascular therapeutics.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound cardioplegia: the cellular mechanism of diastolic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound inhibits Na+ current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 9. Direct effects of this compound, ultra-short-acting β-blockers, on cardiac function, ion channels, and coronary arteries in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of Esmolol: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of esmolol, an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist, as observed in various animal models. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies.

Pharmacokinetics: A Comparative Analysis

This compound is characterized by its rapid onset and short duration of action, a result of its unique metabolic pathway. It is primarily hydrolyzed by esterases in the cytosol of red blood cells, leading to a very short elimination half-life.[1][2] This rapid metabolism is independent of renal or hepatic function. The primary metabolite is an acid metabolite with significantly less pharmacological activity (1/1500th the activity of this compound).[1]

Below is a summary of key pharmacokinetic parameters of this compound observed in various animal models.

| Animal Model | Dosing Regimen | T 1/2 (min) | Total Body Clearance (ml/min/kg) | Volume of Distribution (Vd) | Onset of Action | Duration of Action | Citation |

| Dog | 500 µg/kg/min for 60 sec (loading), then 12.5, 25, or 50 µg/kg/min (maintenance) | < 15 | - | - | 15 seconds | < 15 minutes | [3] |

| Dog | 25 and 250 µg/kg/min IV infusion | - | - | - | - | Reversal within 20 min post-infusion | [4] |

| Dog | 90, 300, 600, 1000, 2000 µg/kg/min (racemic) / 45, 150, 300, 500, 1000 µg/kg/min (S-enantiomer) | - | - | - | - | - | [5] |

| Pig | 250 µg/kg/min continuous infusion | - | - | - | 60 seconds (reaches steady state in 6 min) | - | [6] |

| Rat | 10 mg/kg/hr and 20 mg/kg/hr continuous infusion | - | - | - | - | - | [7] |

Pharmacodynamics: Unraveling the Mechanism and Effects

This compound is a cardioselective beta-1 adrenergic receptor blocker.[2][8] Its primary mechanism of action involves competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[2][8] This blockade leads to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular nodal conduction (negative dromotropic effect).[2] At higher doses, some minor beta-2 adrenergic blockade may occur.[8]

Hemodynamic Effects

The pharmacodynamic effects of this compound have been extensively studied in various animal models, demonstrating its potent ability to modulate cardiovascular parameters.

| Animal Model | Dosing Regimen | Effect on Heart Rate | Effect on Blood Pressure | Other Hemodynamic Effects | Citation |

| Dog | 25 and 250 µg/kg/min IV infusion | Dose-dependent reduction of isoprenaline-induced increase | Slight effect on isoprenaline-induced reduction in diastolic BP | Dose-dependent reduction of isoprenaline-induced increase in left ventricular dp/dtmax | [4] |

| Dog | 90-2000 µg/kg/min (racemic) / 45-1000 µg/kg/min (S-enantiomer) | S-enantiomer provides all of the heart rate control | Racemic this compound lowered BP by 3-38 mmHg; S-enantiomer lowered BP by 2-16 mmHg | Racemic this compound decreased left ventricular developed pressure, LVdP/dt+max, and cardiac output | |

| Pig | Titrated to a heart rate <90/min | Significant decrease | - | Significant decrease in cardiac output and increase in systemic vascular resistance | |

| Pig (Endotoxemic Shock) | Titrated to decrease heart rate by 20% | Decreased by 20% | - | - | [9] |

| Rat (Sepsis) | 10 and 20 mg/kg/hr | - | - | Higher cardiac output and cardiac efficiency | [7] |

| Rat (Spontaneously Hypertensive) | 48h treatment | Pronounced decrease | Pronounced decrease in systolic blood pressure | - | [10] |

Signaling Pathway of this compound's Action

This compound exerts its effects by blocking the beta-1 adrenergic signaling cascade. This pathway is crucial in regulating cardiac function.

Experimental Protocols: A Methodological Overview

The administration of this compound in animal models typically involves intravenous infusion to mimic its clinical use. The following provides a generalized workflow for such experiments.

Animal Preparation and Anesthesia

Animals are typically fasted overnight with free access to water. Anesthesia is induced and maintained using appropriate anesthetic agents, and the animals are often mechanically ventilated to ensure stable respiratory function.

Ischemia/Reperfusion Model in Pigs

A common model to study the cardioprotective effects of this compound involves the following steps:

-

Surgical Preparation: A thoracotomy is performed to expose the heart.

-

Coronary Artery Occlusion: The left anterior descending (LAD) coronary artery is occluded for a defined period (e.g., 40 minutes) to induce ischemia.

-

This compound Infusion: this compound (e.g., 250 µg/kg/min) or a vehicle control is infused intravenously, often starting before or during the ischemic period and continuing into the reperfusion phase.[6]

-

Reperfusion: The occlusion of the LAD is removed, allowing blood flow to be restored to the ischemic tissue.

-

Monitoring and Analysis: Hemodynamic parameters are continuously monitored. Infarct size and cardiac function are assessed at various time points post-reperfusion using techniques like cardiac magnetic resonance (CMR).[6]

Sepsis Model in Rats

To investigate the effects of this compound in a septic state, a cecal ligation and perforation (CLP) model is often employed:

-

Induction of Sepsis: A laparotomy is performed, and the cecum is ligated and punctured to induce peritonitis and subsequent sepsis.

-

This compound Administration: Following the CLP procedure, rats are randomly assigned to receive a continuous intravenous infusion of this compound (e.g., 10 or 20 mg/kg/hr) or a control solution.[7]

-

Sample Collection and Analysis: Blood samples are collected to measure markers of sepsis and organ dysfunction (e.g., lactate, TNF-α).[7]

-

Isolated Heart Preparation: After a set period, the hearts are excised and perfused in a Langendorff or working heart apparatus to assess cardiac function independent of systemic influences. Parameters such as cardiac output, myocardial oxygen consumption, and cardiac efficiency are measured.[7]

Conclusion

The data from animal models consistently demonstrate that this compound is a potent, titratable, and cardioselective beta-1 adrenergic antagonist with a favorable pharmacokinetic profile characterized by rapid onset and short duration of action. Its pharmacodynamic effects, primarily the reduction of heart rate and myocardial contractility, have shown therapeutic potential in various preclinical settings, including myocardial ischemia and sepsis. The detailed experimental protocols outlined in this guide provide a foundation for designing future studies to further elucidate the therapeutic applications of this compound. This in-depth understanding of this compound's properties in animal models is crucial for its continued development and clinical application.

References

- 1. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Pharmacodynamics and onset of action of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: effects on isoprenaline- and exercise-induced cardiovascular stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An enantiomerically pure formulation of this compound attenuates hypotension and preserves heart rate control in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 7. Infusion of the beta-adrenergic blocker this compound attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Maintenance over Time of the Effect Produced by this compound on the Structure and Function of Coronary Arteries in Hypertensive Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Esmolol Hydrochloride: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and solubility profile of esmolol hydrochloride. The information is presented to support research, development, and formulation activities involving this short-acting beta-1 adrenergic receptor antagonist.

Core Chemical Properties

This compound hydrochloride is a white to off-white crystalline powder. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | References |

| Molecular Formula | C₁₆H₂₆ClNO₄ | [1][2][3] |

| Molecular Weight | 331.83 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][3][5] |

| Melting Point | 48 - 92°C | [1][6][7][8] |

| pKa | 9.5 - 9.67 | [1][9] |

| LogP (Octanol/Water) | 1.7 - 2.72 | [6][9][10][11] |

| Partition Coefficient (Octanol/Water) at pH 7.0 | 0.42 | [5] |

Solubility Profile

This compound hydrochloride is characterized as a relatively hydrophilic compound.[5] Its solubility in various solvents is summarized in Table 2. It is noteworthy that there are some discrepancies in the reported quantitative solubility values in the literature.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Qualitative Solubility | Quantitative Solubility | References |

| Water | Very Soluble | ≥104.8 mg/mL; approx. 0.144 mg/mL at 25°C | [3][5][12][13] |

| Ethanol | Freely Soluble | 350 mg/L; approx. 25 mg/mL; 59 mg/mL; ≥102.4 mg/mL | [1][3][5][13] |

| Methanol | Soluble | - | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥16.6 mg/mL; approx. 25 mg/mL; 59 mg/mL | [8] |

| Dimethylformamide (DMF) | Soluble | approx. 25 mg/mL | |

| Phosphate Buffered Saline (PBS), pH 7.2 | Soluble | approx. 10 mg/mL |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of a substance like this compound hydrochloride.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of this compound hydrochloride in the diluted sample is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is calculated from the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the substance begins to collapse to the temperature at which it is completely molten.

-

Sample Preparation: A small amount of dry, powdered this compound hydrochloride is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. For a known substance, the apparatus is typically preheated to a temperature about 5°C below the expected melting point, and then the temperature is ramped at approximately 1°C per minute.

-

Observation: The temperatures at the onset of melting and at the completion of melting are recorded to define the melting range.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the dissociation constant (pKa) of ionizable compounds.

-

Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of purified water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound hydrochloride has been neutralized.

LogP Determination (HPLC Method)

The partition coefficient (LogP) can be determined chromatographically, which is often faster than the traditional shake-flask method.

-

System Preparation: An HPLC system is equipped with a nonpolar stationary phase (e.g., C18 column) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the known LogP values against the logarithm of the retention factors (log k').

-

Sample Analysis: this compound hydrochloride is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

Calculation: The retention factor for this compound hydrochloride is calculated, and its LogP value is determined by interpolation from the calibration curve.

Visualized Workflow

The following diagram illustrates a generalized workflow for the characterization of a pharmaceutical substance like this compound hydrochloride.

Caption: Workflow for Physicochemical Characterization of this compound HCl.

References

- 1. ijpsr.com [ijpsr.com]

- 2. thinksrs.com [thinksrs.com]

- 3. thinksrs.com [thinksrs.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. uspnf.com [uspnf.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound Hydrochloride | USP-NF [uspnf.com]

- 9. ijpsr.com [ijpsr.com]

- 10. ijacskros.com [ijacskros.com]

- 11. youtube.com [youtube.com]

- 12. This compound Hydrochloride [doi.usp.org]

- 13. High-performance liquid chromatographic method for the determination of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Esmolol's Beta-1 Selective Adrenergic Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the beta-1 selective adrenergic antagonist activity of esmolol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction

This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short duration of action make it a valuable tool in clinical settings requiring precise and titratable beta-blockade, such as in the management of supraventricular tachycardia, perioperative tachycardia, and hypertension.[1][2] This guide delves into the core pharmacological principles that underpin the therapeutic utility of this compound, with a focus on its selective interaction with the beta-1 adrenergic receptor.

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[3][4] By blocking these receptors, this compound prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine. This blockade leads to a cascade of downstream effects, primarily impacting the cardiovascular system.

The binding of an agonist (like norepinephrine) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), typically activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). This compound, by competitively inhibiting the initial step of this cascade, effectively attenuates these downstream effects.[4]

At higher doses, this compound can also exhibit some antagonist activity at beta-2 adrenergic receptors, though its affinity for beta-1 receptors is significantly higher.[6]

Quantitative Pharmacological Data

The selectivity of this compound for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor has been quantified through various in vitro assays. The following tables summarize key quantitative data regarding this compound's binding affinity and its clinical effects on cardiovascular parameters.

| Parameter | Receptor | Value | Selectivity (β2/β1) |

| Ki (nM) | Beta-1 | 194[7] | ~30 |

| Beta-2 | 5800[7] |

Table 1: this compound Binding Affinity (Ki)

| Indication | Dosage | Effect on Heart Rate | Effect on Blood Pressure | Clinical Study Highlights |

| Supraventricular Tachycardia | Loading dose: 500 mcg/kg over 1 min, followed by 50 mcg/kg/min infusion, titrated up to 300 mcg/kg/min.[1] | Rapid control of ventricular rate. | May cause hypotension.[1] | Effective in achieving target heart rate.[1] |

| Perioperative Tachycardia and Hypertension | Bolus: 1000 mcg/kg over 30 sec, followed by 150 mcg/kg/min infusion.[1] | Attenuates tachycardia induced by surgical stimuli. | Manages hypertensive episodes. | |

| Acute Coronary Syndrome (Off-Label) | Loading dose: 500 mcg/kg over 1 min, followed by 50-300 mcg/kg/min infusion.[1] | Reduces myocardial oxygen demand. | ||

| Aortic Dissection (Off-Label) | Loading dose: 500 mcg/kg over 2-5 min, followed by 10-20 mcg/kg/min infusion.[1] | Controls heart rate to reduce aortic wall stress. | ||

| Hypertensive Emergency (Off-Label) | Loading dose: 500-1000 mcg/kg over 1 min, followed by 50-200 mcg/kg/min infusion.[1] | Lowers blood pressure. |

Table 2: Clinical Efficacy of this compound on Heart Rate and Blood Pressure

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the beta-1 selective adrenergic antagonist activity of this compound.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for beta-1 and beta-2 adrenergic receptors expressed in a model cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

Objective: To quantify the binding affinity of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Cell Culture: CHO or HEK293 cells stably transfected with and expressing human beta-1 or beta-2 adrenergic receptors.

-

Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), protease inhibitors.

-

Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist.

-

Competitor: this compound hydrochloride.

-

Non-specific binding control: Propranolol (a high-affinity, non-selective beta-blocker).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration: Glass fiber filters (e.g., Whatman GF/C), vacuum filtration manifold.

-

Scintillation Counting: Scintillation cocktail, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cultured cells expressing either beta-1 or beta-2 adrenergic receptors.

-

Homogenize the cells in ice-cold homogenization buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10-10 M to 10-3 M).

-

Total Binding wells: Add a fixed concentration of [3H]-DHA (typically at its Kd concentration) and the membrane preparation.

-

Non-specific Binding wells: Add [3H]-DHA, the membrane preparation, and a high concentration of propranolol (e.g., 10 µM) to saturate all specific binding sites.

-

This compound competition wells: Add [3H]-DHA, the membrane preparation, and varying concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

cAMP Assay for Functional Antagonist Activity

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing beta-1 adrenergic receptors.

Objective: To determine the potency of this compound in blocking beta-1 adrenergic receptor-mediated signaling.

Materials:

-

Cell Culture: HEK293 cells stably expressing the human beta-1 adrenergic receptor.

-

Agonist: Isoproterenol (a non-selective beta-adrenergic agonist).

-

Antagonist: this compound hydrochloride.

-

cAMP Assay Kit: A commercially available cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA technology).

-

Cell Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Lysis Buffer: Provided with the cAMP assay kit.

Procedure:

-

Cell Preparation:

-

Seed HEK293 cells expressing the beta-1 adrenergic receptor into a 96-well or 384-well plate and grow to a suitable confluency.

-

On the day of the assay, aspirate the growth medium and wash the cells with stimulation buffer.

-

-

Antagonist Incubation:

-

Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of isoproterenol (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the basal control wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the instructions provided with the cAMP assay kit.

-

Perform the cAMP detection assay following the kit's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence, or colorimetric) that is inversely proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP provided in the kit.

-

Determine the concentration of cAMP in each experimental well by interpolating from the standard curve.

-

Plot the percentage of inhibition of the isoproterenol-induced cAMP response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the workflows of the experimental protocols described above.

Caption: this compound's Mechanism of Action at the Beta-1 Adrenergic Receptor.

Caption: Workflow for Radioligand Binding Assay to Determine this compound's Ki.

Caption: Workflow for cAMP Assay to Determine this compound's Functional Antagonism.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. [this compound in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Esmolol metabolism by red blood cell esterases.

An In-depth Technical Guide to the Metabolism of Esmolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of this compound, an ultra-short-acting beta-adrenergic blocker. This compound's unique pharmacokinetic profile is defined by its rapid hydrolysis, a topic of evolving scientific understanding. This document details the metabolic pathways, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts for enhanced clarity.

Executive Summary

This compound is characterized by its rapid onset and very short duration of action, which is attributed to its swift metabolism via the hydrolysis of its ester linkage.[1][2] This process yields a significantly less active acid metabolite and methanol.[3][4] For years, it was widely reported that this hydrolysis was primarily mediated by esterases located within the cytosol of red blood cells (RBCs).[1][3][5] However, more recent and detailed investigations have challenged this view, indicating that while some metabolism occurs in blood, esterases in other blood components and tissues, particularly human carboxylesterase 1 (hCE1) in white blood cells and the liver, are the main drivers of this compound's rapid clearance.[6][7][8] This guide synthesizes both the foundational knowledge and the latest findings in the field.

Metabolic Pathway and Key Enzymes

The primary metabolic pathway for this compound is a one-step hydrolysis reaction. The ester bond in the this compound molecule is cleaved, resulting in the formation of its primary acid metabolite, ASL-8123, and a molecule of methanol.[1][9] The acid metabolite has approximately 1/1500th the beta-blocking activity of the parent compound, rendering it clinically insignificant.[3][4][9]

While initially attributed to non-specific esterases in the RBC cytosol[4][5], recent evidence points to specific enzymes being responsible:

-

Human Carboxylesterase 1 (hCE1): Now considered the main enzyme responsible for this compound hydrolysis, with high activity found in the liver and white blood cells.[6][7]

-

Acyl Protein Thioesterase 1 (APT1): Also shown to be involved in the cytosolic hydrolysis of this compound in the liver.[6][7]

-

Esterase D: This is the sole cytosolic esterase in red blood cells, but it demonstrates poor hydrolytic activity towards this compound, suggesting RBCs are not the primary site of metabolism.[6][7][8]

Plasma cholinesterases and red blood cell membrane acetylcholinesterases are not involved in this compound's metabolism.[1][3][5]

Quantitative Pharmacokinetic Data

The rapid metabolism of this compound results in an extremely short half-life and high clearance, making it ideal for situations requiring precise, titratable beta-blockade. The following tables summarize key pharmacokinetic parameters for this compound and its primary metabolite.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Elimination Half-Life | ~9 minutes (Range: 4-16 min) | [1][3][4][10][11][12] |

| Distribution Half-Life | ~2 minutes | [1][3][4][11] |

| Total Body Clearance | 285 mL/min/kg (or ~20 L/kg/hr) | [4][12][13] |

| Apparent Volume of Distribution | 3.43 L/kg | [13] |

| Protein Binding | ~55% (to human plasma protein) | [3][9][10] |

| Unchanged in Urine | < 2% |[3] |

Table 2: Pharmacokinetic Parameters of ASL-8123 (Acid Metabolite)

| Parameter | Value | Reference(s) |

|---|---|---|

| Elimination Half-Life | ~3.7 hours | [3][10][13] |

| Protein Binding | ~10% | [3][9] |

| Recovery in Urine | 71% - 83% of this compound dose |[9][13][14] |

Evolution of Understanding: The Site of Metabolism

The understanding of where this compound is metabolized has evolved. The initial hypothesis focused exclusively on red blood cells. However, detailed fractionation studies revealed a more complex picture where other blood components and the liver play a more significant role.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analysis of species-dependent hydrolysis and protein binding of this compound enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical properties of blood this compound esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans [jstage.jst.go.jp]

- 8. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans [jstage.jst.go.jp]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. youtube.com [youtube.com]

- 11. Pharmacokinetics of this compound in anesthetized patients receiving chronic beta blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of this compound, an ultra-short-acting beta blocker, and of its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism and urinary excretion of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Esmolol as a Research Tool for Interrogating the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol is a cardioselective beta-1 adrenergic receptor blocker distinguished by its rapid onset and exceptionally short duration of action.[1][2] Marketed under the brand name Brevibloc, its unique pharmacokinetic profile, resulting from rapid hydrolysis by red blood cell esterases, gives it an elimination half-life of approximately nine minutes.[1][3] These characteristics make this compound an invaluable tool in clinical and research settings, providing precise, titratable, and rapidly reversible beta-blockade.[4][5] This guide provides an in-depth overview of the use of this compound for studying the sympathetic nervous system, detailing its mechanism, experimental protocols, and quantitative effects, to empower researchers in cardiovascular and autonomic neuroscience.

Core Mechanism of Action

This compound functions by competitively blocking the beta-1 (β1) adrenergic receptors, which are predominantly located in cardiac tissue.[4][6] These receptors are the primary targets of the sympathetic neurotransmitters epinephrine and norepinephrine.[1] By inhibiting the binding of these catecholamines, this compound exerts several key physiological effects:

-

Negative Inotropy: A reduction in myocardial contractility.[2][4]

-

Negative Dromotropy: A slowing of atrioventricular (AV) nodal conduction.[2][4]

Its cardioselectivity means it has a much lower affinity for beta-2 (β2) adrenergic receptors, which are found in bronchial and vascular smooth muscle. This minimizes the risk of bronchospasm and peripheral vasoconstriction at therapeutic doses.[4] However, this selectivity can diminish at higher doses.[4][7] this compound lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][6]

Signaling Pathway of this compound Action

The following diagram illustrates the canonical β1-adrenergic receptor signaling pathway and the inhibitory action of this compound. Under normal sympathetic stimulation, catecholamines bind to the β1 receptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets to increase heart rate and contractility. This compound competitively blocks the initial binding of catecholamines, thus inhibiting this entire downstream cascade.

Caption: this compound's blockade of the β1-adrenergic signaling cascade.

Experimental Applications and Protocols

This compound's precise control over sympathetic cardiac influence makes it a versatile tool for a range of experimental applications.

Attenuation of Hemodynamic Responses to Surgical and Procedural Stimuli

A primary research application of this compound is to blunt the tachycardic and hypertensive responses to noxious stimuli, such as laryngoscopy, intubation, and surgical incision.[8][9] This allows researchers to isolate and study other physiological variables without the confounding effects of a catecholamine surge.

Experimental Protocol: Attenuating Intubation Response

This protocol is adapted from a study investigating the dose-related effects of this compound on hemodynamic responses following laryngoscopy and intubation.[8]

-

Subject Recruitment: Recruit ASA physical status I-II adult patients scheduled for elective surgery requiring general anesthesia and endotracheal intubation.[10][11]

-

Randomization: In a double-blind, prospective manner, randomize subjects into groups. For example:

-

Group 1: this compound 0.2 mg/kg

-

Group 2: this compound 0.4 mg/kg

-

Group 3: Saline Placebo[8]

-

-

Anesthesia Induction: Induce general anesthesia using a standardized protocol (e.g., propofol, fentanyl, and a neuromuscular blocking agent).

-

Drug Administration: Administer the assigned intravenous bolus of this compound or placebo just prior to laryngoscopy.[8][10]

-

Data Collection: Continuously monitor and record heart rate (HR) and mean arterial pressure (MAP) at baseline and at frequent intervals (e.g., every minute) for a set period post-intubation (e.g., 5-10 minutes).[8][10]

-

Analysis: Compare the changes in HR and MAP from baseline across the different groups to determine the efficacy of each this compound dose in blunting the hemodynamic response.

Caption: Workflow for studying this compound's effect on intubation response.

Investigation of Myocardial Ischemia and Cardioprotection

This compound is used to study the effects of beta-blockade on myocardial oxygen demand, infarct size, and the recovery of stunned myocardium post-ischemia.[5]

Experimental Protocol: Ischemia/Reperfusion in a Preclinical Model

This protocol is based on studies using a porcine model of myocardial infarction.[12][13]

-

Animal Model: Use a validated large animal model, such as male large-white pigs.[12]

-

Surgical Preparation: Anesthetize the animal and perform surgical preparations to expose the heart and a major coronary artery (e.g., the left anterior descending (LAD) artery).

-

Induction of Ischemia: Occlude the LAD artery for a defined period (e.g., 40 minutes) to induce myocardial ischemia.[12]

-

Treatment Groups:

-

This compound Group: During the ischemic period, administer a continuous intravenous infusion of this compound. A dose-response study may be needed to determine the optimal rate (e.g., 250 μg/kg/min to achieve a 10% heart rate reduction).[12]

-

Control Group: Administer a saline infusion.

-

-

Reperfusion: After the ischemic period, remove the occlusion to allow for reperfusion.

-

Endpoint Measurement: Assess the primary and secondary endpoints at set time points (e.g., 7 and 45 days post-reperfusion).[12]

-

Analysis: Compare infarct size and LVEF between the this compound and control groups to evaluate the cardioprotective effects of this compound.

Modulation of Autonomic Function and Baroreflex Sensitivity

By selectively blocking cardiac beta-1 receptors, this compound allows for the investigation of the sympathetic component of cardiovascular control and baroreflex sensitivity. Beta-blockers have been shown to potentiate baroreflex sensitivity.[14]

Experimental Protocol: Assessing Autonomic Modulation with Heart Rate Variability (HRV)

This protocol is adapted from a study examining this compound's effects during desflurane anesthesia.[15][16]

-

Subject Population: Recruit healthy volunteers or a specific patient population.

-

Instrumentation: Record a continuous electrocardiogram (ECG) for HRV analysis.

-

Baseline Measurement: Record baseline ECG for 5-10 minutes under resting conditions.

-

Intervention: Administer an intravenous bolus of this compound (e.g., 0.5 mg/kg) or placebo.[16]

-

Stimulus (Optional): Apply a physiological or pharmacological stimulus known to alter autonomic function (e.g., rapid change in anesthetic concentration, orthostatic stress).[15]

-

Post-Intervention Measurement: Continue ECG recording during and after the intervention.

-

HRV Analysis: Process the ECG data to derive HRV metrics using time-frequency spectral analysis.[15]

-

High Frequency (HF) Power: Reflects parasympathetic (vagal) activity.

-

Low Frequency (LF) Power: Influenced by both sympathetic and parasympathetic activity.

-

LF/HF Ratio: Often interpreted as an index of sympathovagal balance.[15]

-

-

Analysis: Compare HRV parameters before and after this compound administration to quantify its effect on parasympathetic and sympathetic modulation of the heart. The study found that this compound pretreatment attenuates the heart rate increase and parasympathetic inhibition associated with rapid increases in desflurane concentration.[15][16]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters as reported in various research studies.

Table 1: Effect of this compound on Hemodynamic Response to Laryngoscopy and Intubation

| Group | Parameter | Pre-Intervention (Mean ± SEM) | Post-Intervention (Mean ± SEM) | Significance (vs. Placebo) | Reference |

| This compound (80mg bolus) | Heart Rate (bpm) | 107 ± 4 | 99 ± 4 (at 45 sec) | p < 0.05 | [10] |

| Placebo | Heart Rate (bpm) | 105 ± 4 | 106 ± 3 (at 45 sec) | - | [10] |

| This compound (0.4 mg/kg) | Mean Arterial Pressure (mmHg) | - | Significantly blunted increase | p < 0.05 | [8] |

| Placebo | Mean Arterial Pressure (mmHg) | - | Marked increase | - | [8] |

Table 2: Hemodynamic Effects in a Preclinical Myocardial Infarction Model

| Condition | Parameter | Control Value (Mean ± SD) | Post-MI Value (Mean ± SD) | Post-MI + this compound (Mean ± SD) | Reference |

| Porcine Model | Ejection Fraction (%) | - | 34.08 ± 6.40 | 30.75 ± 7.70 | [13] |

| dP/dtmax (mmHg/s) | - | 1.16 ± 0.32 | 0.93 ± 0.29 | [13] | |

| LV Systolic Pressure (mmHg) | - | 84.41 ± 11.39 | 76.28 ± 15.09 | [13] |

Table 3: Effects of Short-Term this compound Infusion in Spontaneously Hypertensive Rats (SHR)

| Group | Parameter | Value (Mean ± SEM) | Significance (vs. Untreated SHR) | Reference |

| SHR-Esmolol | Wall/Lumen Ratio | - | Improved (p < 0.05) | [17] |

| Endothelium-Dependent Relaxation | AUC = 201.2 ± 33 | p < 0.05 | [17] | |

| Superoxide Dismutase Activity | - | Increased (p < 0.001) | [17] | |

| Untreated SHR | Endothelium-Dependent Relaxation | AUC = 97.5 ± 21 | - | [17] |

Conclusion

This compound's distinctive pharmacological profile—rapid onset, short duration, and cardioselectivity—cements its role as a powerful and precise tool for investigating the sympathetic nervous system's influence on cardiovascular function. It enables researchers to reversibly block cardiac β1-adrenergic input, thereby isolating sympathetic pathways, studying hemodynamic control mechanisms, and exploring the pathophysiology of cardiovascular diseases like myocardial ischemia and hypertension. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this compound in their research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Experimental and clinical observations on the efficacy of this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The dose-related effects of bolus this compound on heart rate and blood pressure following laryngoscopy and intubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and the adrenergic response to perioperative stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of this compound during anesthesia to treat tachycardia and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a unique Beta-blocker in maintaining cardiovascular stability following neurosurgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 13. sciencerepository.org [sciencerepository.org]

- 14. Beta-adrenergic blocking treatment and 24-hour baroreflex sensitivity in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound pretreatment attenuates heart rate increase and parasympathetic inhibition during rapid increases in desflurane concentration: A preliminary randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound pretreatment attenuates heart rate increase and parasympathetic inhibition during rapid increases in desflurane concentration: A preliminary randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Short-Term this compound Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Esmolol's intricate dance with cardiac electrophysiology: A technical guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the role of esmolol in modulating cardiac electrophysiology. This whitepaper details the multifaceted mechanisms of this ultra-short-acting beta-blocker, presenting quantitative data, detailed experimental protocols, and novel visualizations of its signaling pathways.

This compound, a cardioselective beta-1 adrenergic receptor antagonist, is a cornerstone in the acute management of tachyarrhythmias. Its primary mechanism involves the competitive blockade of beta-1 adrenergic receptors in cardiomyocytes, leading to a decrease in heart rate, contractility, and conduction velocity.[1][2] However, its electrophysiological profile extends beyond this classic beta-blockade, exhibiting direct effects on key cardiac ion channels.

Delving into the core: this compound's impact on cardiac ion channels

This compound's modulation of cardiac electrophysiology is not solely dependent on its beta-blocking properties. Preclinical studies have revealed direct interactions with several crucial ion channels that govern the cardiac action potential.

The dance with sodium and calcium channels

At concentrations higher than those typically used for beta-blockade, this compound directly inhibits the fast sodium current (INa) and the L-type calcium current (ICa,L).[3] Inhibition of INa can slow the upstroke of the action potential, while blocking ICa,L reduces the plateau phase duration and decreases myocardial contractility.[3][4]

A nuanced effect on potassium currents

This compound's interaction with potassium channels appears to be more complex. Studies suggest that it can inhibit the inward rectifier potassium current (IK1), which is crucial for stabilizing the resting membrane potential and shaping the final phase of repolarization.[1] Interestingly, the delayed rectifier potassium currents (IKr and IKs), which are critical for action potential repolarization, seem to be largely unaffected by this compound at clinically relevant concentrations.[1]

Quantitative insights: A summary of this compound's ion channel affinity

The following table summarizes the available quantitative data on this compound's inhibitory effects on various cardiac ion channels, providing a clear comparison of its potency.

| Ion Channel | Species | Cell Type | IC50 | Reference |

| Fast Sodium Current (INa) | Rat | Ventricular Myocytes | 74.2 ± 0.60 µM | [4] |

| L-type Calcium Current (ICa,L) | Guinea Pig | Ventricular Myocytes | Not directly specified, but inhibition was observed. | [3] |

| Inward Rectifier Potassium Current (IK1) | Guinea Pig | Ventricular Myocytes | Inhibition observed, but IC50 not determined. | [1] |

| Rapid Delayed Rectifier Potassium Current (IKr) | Guinea Pig | Ventricular Myocytes | Hardly affected. | [1] |

| Slow Delayed Rectifier Potassium Current (IKs) | Guinea Pig | Ventricular Myocytes | Hardly affected. | [1] |

Visualizing the mechanisms: Signaling pathways and experimental workflows

To elucidate the complex interactions of this compound, the following diagrams, generated using the DOT language, provide a visual representation of its signaling pathways and a typical experimental workflow for its electrophysiological assessment.

Caption: this compound's dual mechanism of action on cardiac electrophysiology.

References

- 1. Direct effects of this compound and landiolol on cardiac function, coronary vasoactivity, and ventricular electrophysiology in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basic pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The negative inotropic effect of this compound on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits Na+ current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Fleeting Beta-Blockade: A Technical Guide to the Discovery and Development of Esmolol

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Esmolol (marketed as Brevibloc®) stands as a testament to innovative drug design, a cardioselective beta-1 adrenergic receptor antagonist engineered for an ultra-short duration of action. Its rapid onset and offset of effect have carved a unique niche in critical care and perioperative medicine, where precise and titratable control of heart rate and blood pressure is paramount. This technical guide delves into the core scientific principles that underpinned the discovery and development of this compound, offering a comprehensive overview of its medicinal chemistry, pharmacology, and clinical evolution.

The Rationale and Discovery: Designing for Transience

The development of this compound was driven by the clinical need for a beta-blocker with a rapid onset and, more importantly, a very short duration of action.[1][2] Traditional beta-blockers, while effective, possess prolonged half-lives, making their use in hemodynamically unstable patients risky. An overdose or an adverse reaction could lead to sustained and dangerous bradycardia or hypotension. The central hypothesis behind this compound's design was the incorporation of a metabolically labile ester linkage into the molecule.[3][4] This "soft drug" approach aimed to create a compound that would be rapidly hydrolyzed by ubiquitous esterases in the blood to an inactive metabolite, thus ensuring a fleeting pharmacological effect.[3]

The structure of this compound is a strategic modification of the classical aryloxypropanolamine beta-blocker scaffold.[5][6] The key innovation was the introduction of a methyl propionate ester group on the para position of the phenyl ring.[4] This structural feature is the cornerstone of its unique pharmacokinetic profile.

Medicinal Chemistry and Synthesis

The synthesis of this compound involves a multi-step process, with several reported routes. A common approach involves the reaction of methyl 3-(4-hydroxyphenyl)propanoate with epichlorohydrin to form an epoxide intermediate. Subsequent reaction of this intermediate with isopropylamine opens the epoxide ring to yield this compound.[5][7][8]

A representative synthetic scheme is as follows:

-

Alkylation: Methyl 3-(4-hydroxyphenyl)propanoate is reacted with epichlorohydrin in the presence of a base to form methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate.[5]

-

Amination: The resulting epoxide is then subjected to nucleophilic attack by isopropylamine to open the ring and form this compound.[5]

The final product is typically isolated and purified as the hydrochloride salt to improve its stability and aqueous solubility for intravenous administration.[8]

Mechanism of Action: Selective Beta-1 Blockade

This compound is a competitive antagonist of beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[9][10] By blocking these receptors, this compound prevents the binding of endogenous catecholamines like epinephrine and norepinephrine.[3][10] This antagonism leads to a cascade of downstream effects, ultimately resulting in:

-

Negative Chronotropy: A decrease in heart rate.

-

Negative Inotropy: A reduction in the force of myocardial contraction.

-

Negative Dromotropy: A slowing of atrioventricular conduction.

At therapeutic doses, this compound exhibits cardioselectivity, meaning it has a higher affinity for beta-1 receptors than for beta-2 receptors, which are primarily found in bronchial and vascular smooth muscle.[9][10] This selectivity minimizes the risk of bronchoconstriction, a significant concern with non-selective beta-blockers, particularly in patients with reactive airway disease. However, this selectivity is relative and can be diminished at higher doses.[10]

Pharmacokinetics: The "Ultra-Short-Acting" Profile

The defining characteristic of this compound is its rapid metabolism.[11] It is hydrolyzed by esterases present in the cytosol of red blood cells to its primary, inactive metabolite, ASL-8123 (a carboxylic acid), and methanol.[9][10][12] This metabolic pathway is remarkably efficient and is not dependent on hepatic or renal function for the initial clearance of the parent drug.[11]

| Parameter | Value | Reference |

| Onset of Action | Within 2 minutes | [11] |

| Time to Peak Effect | ~5 minutes | [11] |

| Distribution Half-life (t½α) | ~2 minutes | [11] |

| Elimination Half-life (t½β) | ~9 minutes | [9][11] |

| Metabolism | Hydrolysis by red blood cell esterases | [9][10][12] |

| Primary Metabolite | ASL-8123 (acid metabolite, ~1/1500th the activity of this compound) | [9] |

| Protein Binding | ~55% | [9] |

| Total Body Clearance | ~20 L/kg/hr | [3] |

Table 1: Key Pharmacokinetic Parameters of this compound.

Experimental Protocols

Synthesis of this compound (Illustrative)

Materials: Methyl 3-(4-hydroxyphenyl)propanoate, epichlorohydrin, isopropylamine, a suitable base (e.g., sodium hydroxide), and solvents (e.g., methanol, ethyl acetate).

Procedure:

-

Epoxide Formation: Dissolve methyl 3-(4-hydroxyphenyl)propanoate in a suitable solvent. Add a base followed by the dropwise addition of epichlorohydrin at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate, is then isolated and purified.

-

Ring Opening: The purified epoxide is dissolved in a solvent such as methanol. An excess of isopropylamine is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC.

-

Purification and Salt Formation: Upon completion, the solvent and excess isopropylamine are removed under reduced pressure. The resulting crude this compound free base is purified, often by column chromatography. The purified base is then dissolved in a suitable solvent like ethyl acetate, and a solution of hydrochloric acid in the same solvent is added to precipitate this compound hydrochloride. The solid is collected by filtration, washed, and dried.

Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized.

In Vitro Beta-1 Adrenergic Receptor Binding Assay

Objective: To determine the affinity of this compound for the beta-1 adrenergic receptor.

Materials: A cell line expressing human beta-1 adrenergic receptors (e.g., HEK293 cells), a radiolabeled beta-adrenergic antagonist (e.g., [³H]-CGP 12177), this compound, and a non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like propranolol).

Procedure:

-

Membrane Preparation: Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

-

Binding Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer. A parallel set of tubes containing the radioligand and an excess of the non-specific binding control is also prepared.

-

Separation and Counting: After incubation, separate the bound and free radioligand by rapid filtration. The radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Evaluation in Animal Models

Objective: To assess the hemodynamic effects of this compound in a relevant animal model.

Model: Anesthetized dogs or rats instrumented for the measurement of heart rate, blood pressure, and cardiac output.

Procedure:

-

Instrumentation: Surgically implant catheters for drug administration and blood pressure monitoring. Anesthetize the animal and maintain a stable physiological state.

-

Baseline Measurements: Record baseline hemodynamic parameters.

-

Drug Administration: Administer a bolus dose of this compound followed by a continuous intravenous infusion at varying dose rates.

-

Hemodynamic Monitoring: Continuously record heart rate, arterial blood pressure, and other relevant cardiovascular parameters throughout the infusion and for a period after the infusion is stopped to assess the duration of action.

-

Data Analysis: Analyze the changes in hemodynamic parameters from baseline at each dose level and after cessation of the infusion.

Clinical Development and Therapeutic Applications